molecular formula C52H102O6S3Sn B12299531 Tritetradecyl 2,2',2''-[(butylstannylidyne)tris(thio)]triacetate CAS No. 72259-65-5

Tritetradecyl 2,2',2''-[(butylstannylidyne)tris(thio)]triacetate

Cat. No.: B12299531
CAS No.: 72259-65-5
M. Wt: 1038.3 g/mol
InChI Key: CSQUOHWEHXEIMB-UHFFFAOYSA-K
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Description

Tritetradecyl 2,2',2''-[(butylstannylidyne)tris(thio)]triacetate is an organotin compound characterized by a central tin atom (Sn) coordinated to three sulfur atoms from thioacetate groups and a butyl substituent. The ester groups (tetradecyl chains) confer lipophilicity, making the compound suitable for applications requiring non-polar solvents or matrices. Its CAS registration date is 31/05/2018, indicating recent regulatory recognition .

Properties

CAS No.

72259-65-5

Molecular Formula

C52H102O6S3Sn

Molecular Weight

1038.3 g/mol

IUPAC Name

tetradecyl 2-[butyl-bis[(2-oxo-2-tetradecoxyethyl)sulfanyl]stannyl]sulfanylacetate

InChI

InChI=1S/3C16H32O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15-19;1-3-4-2;/h3*19H,2-15H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3

InChI Key

CSQUOHWEHXEIMB-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CS[Sn](CCCC)(SCC(=O)OCCCCCCCCCCCCCC)SCC(=O)OCCCCCCCCCCCCCC

Origin of Product

United States

Chemical Reactions Analysis

Tritetradecyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]triacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Basic Information

  • Chemical Formula : C52_{52}H102_{102}O6_6S3_3Sn
  • Molecular Weight : 1038.27 g/mol
  • CAS Number : 72259-65-5

Drug Delivery Systems

Tritetradecyl 2,2',2''-[(butylstannylidyne)tris(thio)]triacetate has been investigated for its potential in drug delivery systems, particularly as a carrier for therapeutic agents. Its ability to form stable nanoparticles enhances the solubility and bioavailability of poorly soluble drugs.

Case Study: Targeted Drug Delivery

Research has demonstrated that organotin compounds can be conjugated with targeting ligands to improve the specificity of drug delivery. For instance, the conjugation of this compound with antibodies or peptides can facilitate the targeted delivery of chemotherapeutics to cancer cells, minimizing systemic toxicity and enhancing therapeutic efficacy .

Materials Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials. Its properties make it suitable for applications in coatings and polymers.

Example: Coating Formulations

This compound can be incorporated into coating formulations to enhance durability and resistance to environmental degradation. This is particularly valuable in industrial applications where protective coatings are essential for prolonging the lifespan of materials .

Environmental Chemistry

In environmental chemistry, organotin compounds have been studied for their potential use in bioremediation processes. The ability of this compound to interact with various environmental pollutants suggests its application in detoxifying contaminated sites.

Research Findings

Studies indicate that organotin compounds can facilitate the degradation of persistent organic pollutants through microbial action. This compound may enhance microbial activity due to its surface-active properties, promoting the breakdown of harmful substances in contaminated environments .

Mechanism of Action

The mechanism of action of Tritetradecyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]triacetate involves its interaction with biological molecules through its thioacetate groups. These groups can form covalent bonds with thiol-containing proteins and enzymes, potentially inhibiting their activity . The butylstannylidyne core may also interact with cellular components, affecting various molecular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tin Atom

Organotin compounds exhibit diverse properties depending on the alkyl/aryl groups attached to the tin center. Key comparisons include:

Compound Name Tin Substituent Ester Groups Molecular Formula Molecular Weight CAS No.
Tritetradecyl 2,2',2''-[(butylstannylidyne)tris(thio)]triacetate Butyl Tetradecyl (C14) Not explicitly provided - Listed in
Triisooctyl 2,2',2''-[(dodecylstannylidyne)tris(thio)]triacetate Dodecyl (C12) Isooctyl (C8) C₄₂H₈₂O₆S₃Sn 898.00 67649-65-4
Triisooctyl 2,2',2''-[(methylstannylidyne)tris(thio)]triacetate Methyl Isooctyl (C8) C₃₁H₆₀O₆S₃Sn - 54849-38-6

Key Observations :

  • Tin Substituent Effects : Butyl (C4) and dodecyl (C12) groups increase steric bulk and hydrophobicity compared to methyl (C1). Longer chains (e.g., dodecyl) enhance thermal stability but may reduce reactivity .
  • Ester Chain Length : Tetradecyl esters (C14) in the target compound likely increase lipophilicity and reduce solubility in polar solvents compared to isooctyl (C8) derivatives .

Functional Group Variations

Thio vs. Oxy Linkages

Compounds with oxygen-based linkages (e.g., triisooctyl 4,4',4''-[(octylstannylidyne)tris(oxy)]tris[4-oxoisocrotonate]) exhibit distinct electronic and coordination properties compared to thio-linked analogs. Thio groups (S) provide stronger metal-binding affinity but lower oxidative stability than oxy groups (O) .

Mercaptoacetate vs. Acetate Derivatives

Triisooctyl derivatives with mercaptoacetate groups (e.g., monomethyltin tris(isooctyl mercaptoacetate)) show higher affinity for heavy metal chelation compared to simple acetate esters, which are more hydrolytically stable .

Physicochemical Properties

  • Melting Points : Triisooctyl derivatives with longer tin substituents (e.g., dodecyl) may exhibit higher melting points due to increased van der Waals interactions .
  • Solubility : Tetradecyl esters are less soluble in aqueous media than isooctyl or tert-butyl esters (e.g., tri-tert-butyl derivatives used in imaging agents) .

Biological Activity

Tritetradecyl 2,2',2''-[(butylstannylidyne)tris(thio)]triacetate, with the CAS number 72259-65-5, is an organotin compound characterized by a complex structure that includes a butylstannylidyne moiety and multiple thioacetate groups. This compound has garnered attention due to its potential biological activities, particularly in toxicology and pharmacology.

  • Molecular Formula : C52H102O6S3Sn
  • Molecular Weight : 1038.27 g/mol
  • Structure : The compound features a tetradecyl chain attached to a central butylstannylidyne group linked to three thioacetate moieties.

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions in biological systems, particularly regarding its toxicity and potential therapeutic applications.

Toxicological Studies

  • General Toxicity : Organotin compounds, including tritetradecyl derivatives, are known for their toxicity to aquatic organisms and potential endocrine-disrupting effects in mammals. Studies indicate that organotin compounds can disrupt cellular processes and induce apoptosis in various cell types.
  • Hydrolysis Products : In a simulated mammalian gastric environment, this compound hydrolyzes to release mercaptoacetate moieties. These hydrolysis products exhibit significant biological activity and toxicity profiles similar to those of other organotin compounds .
  • Environmental Impact : Research has shown that exposure to organotin compounds can lead to bioaccumulation in marine organisms, raising concerns about their ecological impact and implications for human health through the food chain .

Case Study 1: Aquatic Toxicity Assessment

A study assessed the impact of various organotin compounds on aquatic life, focusing on species such as Tetrahymena thermophila. Results indicated that exposure to tritetradecyl derivatives led to reduced cell viability and reproductive rates, highlighting the compound's toxic effects on lower trophic levels .

Research investigating the molecular mechanisms of organotin toxicity revealed that exposure to this compound altered gene expression related to vesicular transport and proteasome function. This suggests a disruption in cellular homeostasis and potential pathways leading to cell death .

Data Table: Biological Activity Summary

Aspect Details
CAS Number 72259-65-5
Molecular Weight 1038.27 g/mol
Toxicity High toxicity observed in aquatic organisms; potential endocrine disruptor
Hydrolysis Products Releases mercaptoacetates upon hydrolysis
Cellular Effects Alters gene expression related to cell survival and function
Environmental Impact Bioaccumulates in marine ecosystems

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